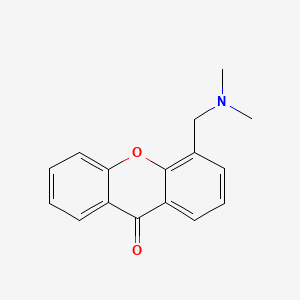
Xanthen-9-one, 4-(dimethylamino)methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthen-9-one, 4-(dimethylamino)methyl-: is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Method: The synthesis of xanthones typically involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent.
Microwave Heating: Recent advancements include the use of microwave heating to synthesize xanthones more efficiently.
Industrial Production Methods: Industrial production of xanthone derivatives often employs catalytic processes involving metals such as ytterbium, palladium, ruthenium, and copper . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Xanthen-9-one, 4-(dimethylamino)methyl- is used as a building block in organic synthesis, particularly in the development of new xanthone derivatives with enhanced biological activities .
Biology: In biological research, this compound is studied for its potential as an antioxidant and anti-inflammatory agent . It has shown promise in modulating oxidative stress pathways in inflamed human macrophages .
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. It has been investigated for its potential anti-cancer and anti-Alzheimer activities .
Industry: In the industrial sector, xanthen-9-one derivatives are used in the production of dyes and pigments due to their vibrant colors and stability .
Mechanism of Action
The mechanism of action of xanthen-9-one, 4-(dimethylamino)methyl- involves its interaction with molecular targets such as enzymes and receptors. It can modulate pathways related to oxidative stress and inflammation by enhancing the translocation of nuclear factor erythroid-derived 2-like 2 (Nrf2) in cells . This activation leads to the expression of antioxidant response elements, providing protective effects against oxidative damage .
Comparison with Similar Compounds
- Xanthen-9-one, 4-(diethylamino)methyl-
- 1-(((4-Fluorobenzyl)amino)methyl)-3,4-dimethoxy-9H-xanthen-9-one
- 3,6-Bis(dimethylamino)-9H-xanthen-9-one
Comparison: Xanthen-9-one, 4-(dimethylamino)methyl- stands out due to its specific dimethylamino substitution, which imparts unique chemical properties and biological activities. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
26538-97-6 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]xanthen-9-one |
InChI |
InChI=1S/C16H15NO2/c1-17(2)10-11-6-5-8-13-15(18)12-7-3-4-9-14(12)19-16(11)13/h3-9H,10H2,1-2H3 |
InChI Key |
OBVFCLYRXRAJAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















